molecular formula C14H12ClNO2S B1607870 N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide CAS No. 3157-65-1

N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide

Cat. No. B1607870
CAS RN: 3157-65-1
M. Wt: 293.8 g/mol
InChI Key: LKDZCWUUTSGZNH-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide (CBMS) is a synthetic compound used in a variety of scientific applications, such as drug discovery, chemical synthesis, and biochemistry. CBMS is a versatile molecule that has been studied for its potential to act as a catalyst or inhibitor in a variety of chemical reactions. In addition, CBMS has been used in a number of laboratory experiments to study its biochemical and physiological effects on cells and organisms.

Scientific Research Applications

Crystal Structures and Analysis

  • N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide and its derivatives have been extensively studied for their crystal structures. Research shows that these compounds, including various derivatives, exhibit similar molecular conformations and hydrogen-bonding patterns. The central part of the molecule is almost linear in all structures, and the conformation of the N-H and C=O bonds in the amide group is syn in all compounds (Purandara, Foro, & Thimme Gowda, 2018).

Synthesis and Structural Characterization 2. The compound has been a subject of interest in the synthesis of small molecular antagonists for the prevention of human HIV-1 infection. Its derivatives, such as 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, have been synthesized and characterized for potential drug development (Cheng De-ju, 2015).

Sulfonamide Derivatives for Antimicrobial and Antiproliferative Agents 3. Derivatives of N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide have been synthesized and tested for their antibacterial and lipoxygenase inhibition activities. Some derivatives demonstrated good inhibitory activity compared to standard Ciprofloxacin, suggesting potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).

Investigation of Interaction with Proteins 4. A novel sulfonamide molecule derived from N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide was synthesized and characterized. Its interaction with proteins was investigated using molecular dynamics simulations, suggesting potential applications in drug development (Murthy et al., 2018).

Future Directions

  • Crystal Growth : Investigate its crystalline form for potential nonlinear optical applications .

properties

IUPAC Name

N-[(4-chlorophenyl)methylidene]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2S/c1-11-2-8-14(9-3-11)19(17,18)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDZCWUUTSGZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373115
Record name N-[(4-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methylidene]-4-methylbenzenesulfonamide

CAS RN

3157-65-1
Record name N-[(4-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
M Shi, YM Xu - Angewandte Chemie, 2002 - Wiley Online Library
The BaylisąHillman reaction has made great progress,[1] including development of a catalytic, asymmetric version,[2] since Baylis and Hillman first reported the reaction of acetaldehyde …
Number of citations: 267 onlinelibrary.wiley.com
M Shi, LH Chen, CQ Li - Journal of the American Chemical …, 2005 - ACS Publications
In the aza-Baylis−Hillman reaction of N-sulfonated imines (N-arylmethylidene-4-methylbenzenesulfonamides and others) with methyl vinyl ketone, ethyl vinyl ketone, and acrolein, we …
Number of citations: 375 pubs.acs.org
M Shi, YM Xu, YL Shi - Chemistry–A European Journal, 2005 - Wiley Online Library
The chiral nitrogen Lewis base, tricyclic cinchona alkaloid derivative TQO, is an effective promoter in the catalytic, asymmetric aza‐Baylis–Hillman reaction of N‐sulfonated imines Ar…
M Shi, YM Xu - European Journal of Organic Chemistry, 2002 - Wiley Online Library
In the Baylis−Hillman reaction of N‐benzylidene‐4‐methylbenzenesulfonamide with methyl vinyl ketone (MVK), we found that, in the presence of a catalytic amount of DMAP, PPh 3 or …
M Shi, YM Xu - Chemical Communications, 2001 - pubs.rsc.org
In the Baylis–Hillman reaction of N-benzylidene-4-methylbenzenesulfonamide with cyclohex-2-en-1-one or cyclopent-2-en-1-one, we found that, in the presence of a catalytic amount of …
Number of citations: 4 pubs.rsc.org
M Shi, YM Xu, GL Zhao, XF Wu - European Journal of Organic …, 2002 - Wiley Online Library
In investigations into the Baylis−Hillman reaction between arenecarbaldehydes and 2‐cyclohexen‐1‐one or 2‐cyclopenten‐1‐one, we found that the reaction is very complicated, …
M Shi, CQ Li - Tetrahedron: Asymmetry, 2005 - Elsevier
In the aza-Baylis–Hillman reaction of N-sulfonated imines with 2-cyclohexen-1-one or 2-cyclopenten-1-one, we found that by using (R)-2′-dimethylphosphanyl-[1,1′]binaphthalenyl-2-…
Number of citations: 93 www.sciencedirect.com
YM Xu, M Shi - The Journal of Organic Chemistry, 2004 - ACS Publications
This paper describes several highly efficient aza-Baylis−Hillman reactions of N-tosylated imines with MVK, acrolein, and phenyl acrylate or α-naphthyl acrylate in the presence of a …
Number of citations: 70 pubs.acs.org
Y Liu, M Shi - Advanced Synthesis & Catalysis, 2008 - Wiley Online Library
A series of polyether dendritic chiral phosphine Lewis bases was synthesized, and successfully applied to the asymmetric aza‐Morita–Baylis–Hillman reaction of N‐sulfonated imines (N…
Number of citations: 59 onlinelibrary.wiley.com
YL Yang, Y Wei, M Shi - Organic & Biomolecular Chemistry, 2012 - pubs.rsc.org
New multifunctional chiral phosphine (phosphine-amide type) LB8 and BINOL derivative co-catalyzed asymmetric aza-MBH reaction of 5,5-disubstituted cyclopent-2-enones 1 with N-…
Number of citations: 15 pubs.rsc.org

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